molecular formula C13H25NO B1622851 N-Decylacrylamide CAS No. 77237-89-9

N-Decylacrylamide

Cat. No. B1622851
Key on ui cas rn: 77237-89-9
M. Wt: 211.34 g/mol
InChI Key: AWDYCSUWSUENQK-UHFFFAOYSA-N
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Patent
US06187782B1

Procedure details

The same procedure as in Example 18 was repeated except that N-(4-phenylbutyl)acrylamide, N-(10-phenyldecyl)acrylamide and N-phenethylacrylamide were used, respectively, in place of N-decylacrylamide to obtain N-cyclopropylmethyl-7α-(4-phenylbutylcarbamoyl)-6,14-endoethenotetrahydronormorphide 25.methanesulfonic acid salt (39%), N-cyclopropylmethyl-7β-(4-phenylbutylcarbamoyl)-6,14-endoethenotetrahydronormorphide 26.methanesulfonic acid salt (5%), N-cyclopropylmethyl-7α-(10-phenyldecylcarbamoyl)-6,14-endoethenotetrahydronormorphide 27.methanesulfonic acid salt (21%), and N-cyclopropylmethyl-7β-phenethylcarbamoyl-6,14-endoethenotetrahydronormorphide 28.methanesulfonic acid salt (3%), respectively.
Name
N-(4-phenylbutyl)acrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(10-phenyldecyl)acrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][NH:11][C:12](=[O:15])[CH:13]=[CH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(CCCCCCCCCCNC(=O)C=C)C=CC=CC=1.C(NC(=O)C=C)CC1C=CC=CC=1>>[CH2:10]([NH:11][C:12](=[O:15])[CH:13]=[CH2:14])[CH2:9][CH2:8][CH2:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
N-(4-phenylbutyl)acrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCNC(C=C)=O
Step Two
Name
N-(10-phenyldecyl)acrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCCCCCNC(C=C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)NC(C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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